L-Ampicillin

概要

説明

L-Ampicillin is a semisynthetic antibiotic belonging to the aminopenicillin class of the penicillin family. It is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis. This compound is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria .

準備方法

Synthetic Routes and Reaction Conditions: L-Ampicillin is synthesized through the amidation of 6-aminopenicillanic acid with D-phenylglycine methyl ester. The reaction typically involves the use of a base such as potassium carbonate and is carried out in an organic solvent like dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: Industrial production of this compound involves the enzymatic synthesis route, which is preferred due to its high selectivity and reduced by-product formation. This method uses enzymes to catalyze the condensation of 6-aminopenicillanic acid with D-phenylglycine methyl ester, resulting in higher yields and purity compared to traditional chemical methods .

化学反応の分析

Reaction with Formaldehyde

One significant reaction of L-Ampicillin is its interaction with formaldehyde, leading to the formation of metampicillin, a cyclic aminal product. This reaction has been studied extensively using Nuclear Magnetic Resonance (NMR) spectroscopy, which revealed the formation of two main products:

-

Cyclic Aminal (Metampicillin) : Formed rapidly under conditions with limited formaldehyde.

-

Exocyclic Hemi-aminal : This product appears under conditions with excess formaldehyde, indicating a more complex reaction pathway.

The stability of these products varies; the cyclic aminal shows greater stability compared to the hemi-aminal, which can be readily removed by scavenging agents like 1,3-cyclohexanedione .

Enzymatic Reactions

This compound undergoes various enzymatic reactions that can modify its structure and properties:

-

Biocatalytic Oxidation : Chloroperoxidase (CPO) catalyzes the oxidation of this compound, achieving up to 80% conversion in one hour. This process produces fluorescent compounds that can be used as indicators for monitoring antibiotic levels in biological samples .

-

Enzymatic Synthesis : A two-enzyme cascade using penicillin G acylase and α-amino ester hydrolase has been developed for synthesizing this compound from 6-aminopenicillanic acid (6-APA) and D-phenylglycine methyl ester. This method has shown promise for higher yields compared to traditional methods .

Hydrolysis Reactions

This compound is susceptible to hydrolysis, which can lead to the loss of its antibacterial properties:

-

Kinetic Studies : Research indicates that this compound inhibits the hydrolysis of its acyl donor (D-phenylglycine methyl ester), while the reverse effect is minimal. The kinetic parameters derived from these studies provide insights into optimizing conditions for synthesis and stability .

Kinetic Parameters for Hydrolysis

| Parameter | Value |

|---|---|

| 0.025 mM/UI min | |

| 155.4 mM | |

| 16.18 mM | |

| 4.67 x mM/UI min | |

| 11.47 mM | |

| 0.68 mM |

科学的研究の応用

Clinical Applications

1. Treatment of Infections

L-Ampicillin is primarily used to treat a variety of bacterial infections, including:

- Respiratory Tract Infections : Effective against pathogens like Escherichia coli, Proteus mirabilis, and Haemophilus influenzae.

- Gastrointestinal Infections : Utilized for infections caused by Shigella and Salmonella species.

- Urinary Tract Infections : Commonly prescribed for uncomplicated UTIs caused by susceptible organisms.

- Meningitis : Used in the treatment of meningitis caused by susceptible strains of bacteria, including Listeria monocytogenes .

Research Applications

2. Antibiotic Resistance Studies

Research has increasingly focused on this compound's role in understanding antibiotic resistance mechanisms. For instance:

- A study on Listeria monocytogenes indicated that subinhibitory concentrations of this compound could lead to morphological changes and survival adaptations in bacteria, highlighting the challenges in treating central nervous system infections .

- Investigations into the effects of this compound on Lactococcus lactis demonstrated that exposure resulted in heterogeneous population responses, which are crucial for understanding bacterial survival strategies under antibiotic stress .

Innovative Formulations

3. Nanoformulations

Recent advancements have led to the development of novel formulations that combine this compound with other agents to enhance its antibacterial properties:

- Silver Nanoparticle Formulations : A study reported the synthesis of silver nanoparticles using this compound, resulting in a formulation with dual antimicrobial properties. This combination showed significantly lower minimum inhibitory concentrations against multidrug-resistant bacteria compared to this compound alone, indicating potential for overcoming resistance .

| Formulation Type | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12 - 720 | Various strains |

| Ampicillin-Silver Nanoparticles | 3 - 28 | Multidrug-resistant strains |

Case Studies

4. Clinical Case Reports

Several case studies have documented the successful use of this compound in various clinical scenarios:

- Case Study on Meningitis : A patient with meningitis caused by Listeria monocytogenes was treated with this compound, resulting in significant clinical improvement and bacterial eradication from cerebrospinal fluid cultures .

- Treatment of Resistant Infections : Another case involved a patient with a urinary tract infection resistant to first-line antibiotics who responded well to treatment with this compound, demonstrating its utility even when resistance is present .

作用機序

L-Ampicillin exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, which are essential components of bacterial cell walls. It binds to penicillin-binding proteins, thereby preventing the cross-linking of peptidoglycans and weakening the bacterial cell wall. This leads to cell lysis and bacterial death .

類似化合物との比較

L-Ampicillin is often compared with other beta-lactam antibiotics such as:

Amoxicillin: Similar in structure but has a hydroxyl group on the phenyl ring, making it more effective against certain bacteria.

Carbenicillin: Contains a carboxyl group, making it more stable in acidic conditions and more effective in large-scale cultures.

Penicillin G: The natural form of penicillin, less effective against gram-negative bacteria compared to this compound .

This compound’s broad-spectrum activity and stability in acidic conditions make it a unique and valuable antibiotic in both clinical and research settings.

生物活性

L-Ampicillin, a semi-synthetic penicillin antibiotic, is widely recognized for its effectiveness against various bacterial infections. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and case studies.

This compound exerts its bactericidal effect primarily by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, thereby blocking the transpeptidation process crucial for cell wall integrity. This action leads to cell lysis mediated by autolytic enzymes such as autolysins, resulting in bacterial death .

Pharmacokinetics

The pharmacokinetic profile of this compound varies across species. Below is a summary table detailing the absorption, half-life, and peak plasma concentrations (Cmax) observed in different laboratory animals and humans.

Biological Activity Against Bacteria

This compound demonstrates significant in vitro activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. Its efficacy is particularly noted against:

- Streptococcus pneumoniae

- Escherichia coli

- Haemophilus influenzae

Studies have shown that this compound can induce a viable but non-culturable (VBNC) state in certain bacteria, such as Lactococcus lactis, which complicates strain selection procedures in microbiological studies .

Case Studies and Clinical Implications

Case Study: Anaphylaxis in Newborns

A notable case reported anaphylaxis in a three-day-old male neonate following administration of this compound for suspected congenital pneumonia. The patient exhibited severe allergic reactions shortly after the first dose, highlighting the potential for drug allergies even in newborns .

Case Study: Preterm Premature Rupture of Membranes (PPROM)

In a clinical trial involving pregnant women with PPROM, the combination of this compound with Lactobacillus casei rhamnosus was found to significantly improve perinatal outcomes compared to controls without this treatment. The study recorded lower rates of clinical chorioamnionitis and better neonatal health indicators among those treated with the antibiotic .

Resistance Mechanisms

Despite its effectiveness, resistance to this compound has emerged due to various mechanisms:

- Beta-lactamase production : Many bacteria produce enzymes that hydrolyze the beta-lactam ring of penicillins.

- Altered PBPs : Mutations in PBPs can reduce binding affinity for this compound.

- Efflux pumps : Some bacteria utilize efflux mechanisms to expel antibiotics before they can exert their effects.

特性

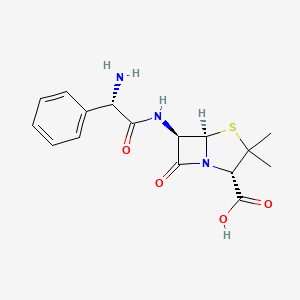

IUPAC Name |

(2S,5R,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUERGKIZMTKX-BBGACYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172992 | |

| Record name | Ampicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19379-33-0 | |

| Record name | L-(+)-Ampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(+)-Ampicillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLIN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV84J2559 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。